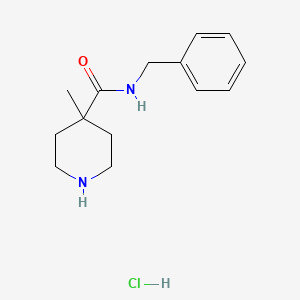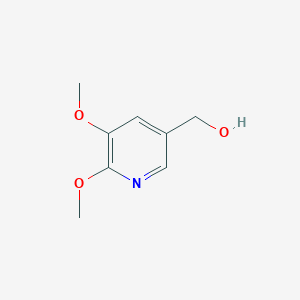![molecular formula C12H16INO B1390030 3-[(3-Iodophenoxy)methyl]piperidin CAS No. 946787-31-1](/img/structure/B1390030.png)
3-[(3-Iodophenoxy)methyl]piperidin
Übersicht
Beschreibung
“3-[(3-Iodophenoxy)methyl]piperidine” is a chemical compound with the molecular formula C12H16INO . It is used in proteomics research .
Synthesis Analysis
While specific synthesis methods for “3-[(3-Iodophenoxy)methyl]piperidine” were not found, piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Piperidine acts as an organocatalyst in some reactions .Molecular Structure Analysis
The molecular structure of “3-[(3-Iodophenoxy)methyl]piperidine” consists of a piperidine ring attached to an iodophenyl group through a methylene bridge .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidin-Derivate, einschließlich „3-[(3-Iodophenoxy)methyl]piperidin“, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Der Piperidinring ist für die chirale Optimierung unerlässlich .
Anwendungen in der Krebstherapie
Piperidin-Derivate wurden als Antikrebsmittel eingesetzt . Sie haben vielversprechende Ergebnisse in Bezug auf Antiproliferations- und Antimetastasierungs-Effekte bei verschiedenen Krebsarten gezeigt .
Antiviren-Anwendungen
Piperidin-Derivate werden auch bei der Entwicklung von antiviralen Medikamenten eingesetzt . Sie haben gezeigt, dass sie das Potenzial haben, die Replikation verschiedener Viren zu hemmen .
Antimalaria-Anwendungen
Im Bereich der Entwicklung von Antimalaria-Medikamenten haben Piperidin-Derivate Potenzial gezeigt. Sie wurden bei der Synthese von Medikamenten eingesetzt, die das Wachstum von Malariaparasiten hemmen .
Antimikrobielle und Antimykotische Anwendungen
Piperidin-Derivate wurden bei der Entwicklung von antimikrobiellen und antimykotischen Medikamenten eingesetzt . Sie haben Wirksamkeit gegen eine Vielzahl von Bakterien- und Pilzarten gezeigt .
Antihypertensive Anwendungen
Im Bereich der Kardiovaskularmedizin wurden Piperidin-Derivate bei der Entwicklung von Antihypertensiva eingesetzt . Sie haben gezeigt, dass sie das Potenzial haben, hohen Blutdruck zu senken .
Analgetische und Entzündungshemmende Anwendungen
Piperidin-Derivate wurden bei der Entwicklung von analgetischen und entzündungshemmenden Medikamenten eingesetzt . Sie haben gezeigt, dass sie das Potenzial haben, Schmerzen zu lindern und Entzündungen zu reduzieren .
Anti-Alzheimer- und Antipsychotische Anwendungen
Im Bereich der Neurowissenschaften wurden Piperidin-Derivate bei der Entwicklung von Medikamenten gegen Alzheimer-Krankheit und verschiedene psychiatrische Erkrankungen eingesetzt . Sie haben gezeigt, dass sie das Potenzial haben, die kognitive Funktion zu verbessern und psychiatrische Symptome zu kontrollieren .
Wirkmechanismus
The mechanism of action of 3-[(3-Iodophenoxy)methyl]piperidine is not fully understood. It is believed that the iodine atom in the aromatic ring of 3-[(3-Iodophenoxy)methyl]piperidine interacts with the active site of a protein or enzyme, and that this interaction is responsible for its biological effects. Additionally, the methyl group attached to the piperidine ring is believed to interact with the active site of the protein or enzyme, which could also contribute to its biological effects.
Biochemical and Physiological Effects
3-[(3-Iodophenoxy)methyl]piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to alter the structure of proteins, and to affect the expression of certain genes. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[(3-Iodophenoxy)methyl]piperidine in laboratory experiments has several advantages. It is relatively easy to synthesize, it is relatively inexpensive, and it has a wide range of biological effects. Additionally, it is relatively stable and can be used in a variety of biochemical and physiological studies.
However, there are also some limitations to using 3-[(3-Iodophenoxy)methyl]piperidine in laboratory experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, its biological effects can vary depending on the concentration used, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for 3-[(3-Iodophenoxy)methyl]piperidine research. One potential direction is to study the effects of 3-[(3-Iodophenoxy)methyl]piperidine on other proteins and enzymes, as well as its effects on other biochemical and physiological processes. Additionally, further research could be done to better understand the mechanism of action of 3-[(3-Iodophenoxy)methyl]piperidine, as well as to develop more efficient and cost-effective methods of synthesizing it. Finally, research could be done to explore the potential therapeutic applications of 3-[(3-Iodophenoxy)methyl]piperidine, such as its potential use as a drug or as an adjuvant for other drugs.
Eigenschaften
IUPAC Name |
3-[(3-iodophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1,4-5,7,10,14H,2-3,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPZGQKCHRPNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B1389952.png)
![3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389953.png)
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389955.png)
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)
![3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1389957.png)

![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389960.png)
![3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389962.png)
![N-Benzyl-3-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389963.png)


![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)
